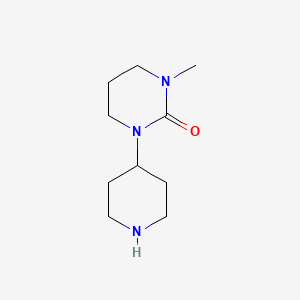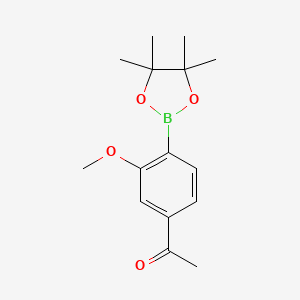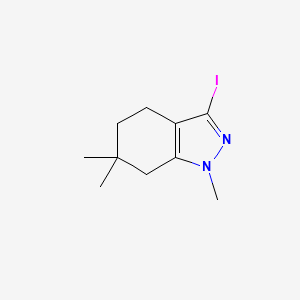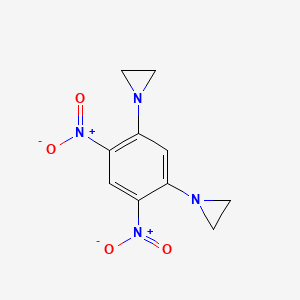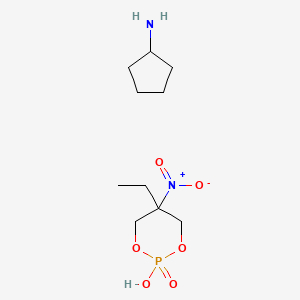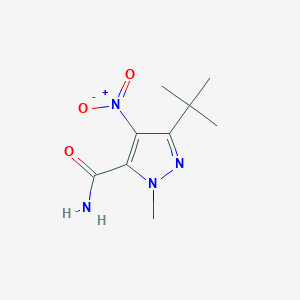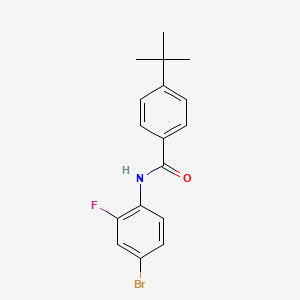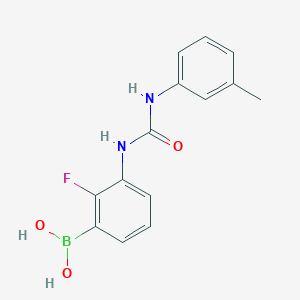
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with dichloro and carboxamide groups, as well as an ethoxyethoxy side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a pyridine derivative, followed by the introduction of the ethoxyethoxy side chain through etherification reactions. The final step usually involves the formation of the carboxamide group through amidation reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and etherification processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide: shares similarities with other pyridine derivatives, such as:
Uniqueness
What sets 5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and carboxamide groups, along with the ethoxyethoxy side chain, makes it a versatile compound with diverse applications.
Eigenschaften
Molekularformel |
C10H16ClN3 |
|---|---|
Molekulargewicht |
213.71 g/mol |
IUPAC-Name |
2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c11-6-5-9-4-3-8-2-1-7-12-10(8)13-9;/h3-4H,1-2,5-7,11H2,(H,12,13);1H |
InChI-Schlüssel |
YONTUAXARDECQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(NC1)N=C(C=C2)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


